DL-Leucine, N-acetyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Leucine, N-acetyl-, methyl ester is an organic compound with the molecular formula C8H15NO3 It is a derivative of leucine, an essential amino acid, and is characterized by the presence of an acetyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Leucine, N-acetyl-, methyl ester typically involves the acetylation of DL-leucine followed by esterification. One common method is to react DL-leucine with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-DL-leucine. This intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
DL-Leucine, N-acetyl-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form N-acetyl-DL-leucine and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: N-acetyl-DL-leucine and methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
DL-Leucine, N-acetyl-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for potential therapeutic applications, including treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of DL-Leucine, N-acetyl-, methyl ester involves its conversion into active metabolites within the body. The acetylation of leucine alters its uptake and distribution in cells, switching its transport from the L-type amino acid transporter to organic anion transporters and monocarboxylate transporters . This change in transport mechanism allows the compound to bypass rate-limiting steps in leucine-mediated signaling pathways, enhancing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-DL-valine methyl ester
- N-Acetyl-DL-phenylalanine methyl ester
- N-Acetyl-DL-isoleucine methyl ester
Uniqueness
DL-Leucine, N-acetyl-, methyl ester is unique due to its specific transport mechanisms and metabolic pathways. Unlike other similar compounds, it has been shown to have distinct pharmacokinetic properties, making it a promising candidate for therapeutic applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and mechanisms of action make it an important subject of ongoing research.
Properties
IUPAC Name |
methyl 2-acetamido-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGAKARAJMXVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.